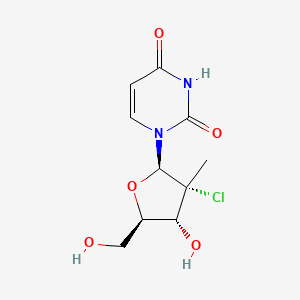

1-((2R,3R,4R,5R)-3-氯-4-羟基-5-(羟甲基)-3-甲基四氢呋喃-2-基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

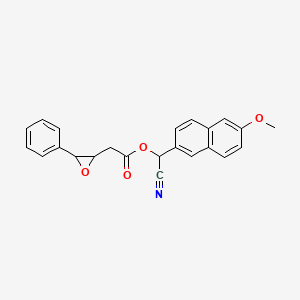

The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

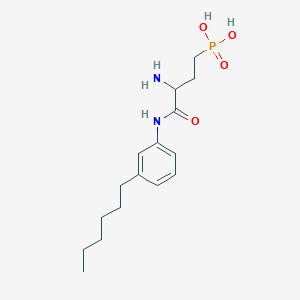

The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .科学研究应用

Treatment of Hepatitis C

Scientific Field

Medical Science, Virology

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, is used in the treatment of Hepatitis C . It is an antiviral medication that prevents Hepatitis C virus (HCV) from multiplying in your body.

Methods of Application

The drug is administered orally. The dosage and duration of treatment depend on the patient’s condition, weight, and response to treatment.

Results or Outcomes

The treatment has shown high efficacy in curing Hepatitis C . In a study, it was found that Sofosbuvir resulted in high rates of sustained virologic response .

Therapeutic Drug for Liver Diseases

Scientific Field

Medical Science, Hepatology

Summary of Application

Sofosbuvir is used as a therapeutic drug for liver diseases . It has been modified onto the surface of magnetic nanoparticles to fabricate a specific selective separation material.

Methods of Application

The material, based on protein–SOF interaction, is applied to adsorb specific proteins from different serum samples .

Results or Outcomes

The application of this material has shown promising results in the treatment of liver diseases .

Treatment of HIV-1 and HCV Coinfection

Summary of Application

Sofosbuvir, in combination with velpatasvir, is used as a treatment strategy for patients coinfected with HIV-1 and HCV .

Methods of Application

The drugs are administered orally for a period of 12 weeks .

Results or Outcomes

The treatment resulted in high rates of sustained virologic response and was well-tolerated in patients, regardless of HCV genotypes or prior interferon-based treatment .

Synthetic Routes to Sofosbuvir

Scientific Field

Organic Chemistry, Pharmaceutical Chemistry

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Results or Outcomes

The successful synthesis of Sofosbuvir has led to its widespread use in the treatment of Hepatitis C .

Discovery and Development of Sofosbuvir

Scientific Field

Medical Science, Pharmaceutical Development

Summary of Application

The discovery and development of Sofosbuvir, the first live-targeting prodrug of a nucleotide analog, is a significant achievement in the field of medical science .

Methods of Application

The development process involved the identification of the cytidine nucleoside analog PSI-6130, which was shown to be a potent and nontoxic inhibitor of HCV replication .

Results or Outcomes

The discovery and development of Sofosbuvir have led to its approval by the US FDA for the treatment of HCV genotype (GT) 1, 2, 3, and 4 patient populations .

Liver Targeting of Sofosbuvir

Scientific Field

Medical Science, Drug Delivery

Summary of Application

Sofosbuvir is a liver-targeting prodrug, which means it is designed to deliver its active form specifically to the liver .

Methods of Application

The liver targeting is achieved through the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite .

Results or Outcomes

The liver-targeting property of Sofosbuvir has contributed to its effectiveness in treating liver diseases, particularly Hepatitis C .

Fluorination Chemistry

Scientific Field

Organic Chemistry

Summary of Application

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, presents several interesting synthetic challenges, including fluorination chemistry .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including fluorination chemistry .

Results or Outcomes

Nucleotide Synthesis

Summary of Application

Sofosbuvir is used in nucleotide synthesis . It is a nucleotide mimic which acts as an antimetabolite in viral replication .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including nucleotide synthesis .

Results or Outcomes

Regio- and Stereoselective Phosphoramidation

Summary of Application

Sofosbuvir presents several interesting synthetic challenges, including regio- and stereoselective phosphoramidation .

Methods of Application

The synthetic approaches to Sofosbuvir involve various chemical reactions and processes, including regio- and stereoselective phosphoramidation .

未来方向

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNMMPJJDPQDE-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)